
(R)-(1-Methylpyrrolidin-3-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(1-Methylpyrrolidin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C₆H₁₅ClN₂. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-Methylpyrrolidin-3-yl)methanamine hydrochloride typically involves the reaction of ®-1-methylpyrrolidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process involves:
Starting Material: ®-1-methylpyrrolidine.
Reagents: Formaldehyde and hydrogen chloride.
Conditions: The reaction is typically conducted in an aqueous medium at a controlled temperature to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of ®-(1-Methylpyrrolidin-3-yl)methanamine hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity ®-1-methylpyrrolidine, formaldehyde, and hydrogen chloride.
Reaction Setup: Continuous flow reactors with precise temperature and pressure control.
Purification: The product is purified using crystallization techniques to obtain the hydrochloride salt in high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-(1-Methylpyrrolidin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxides of ®-(1-Methylpyrrolidin-3-yl)methanamine.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the amine group.
Aplicaciones Científicas De Investigación
®-(1-Methylpyrrolidin-3-yl)methanamine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-(1-Methylpyrrolidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It acts as a ligand that binds to receptors or enzymes, modulating their activity. The pathways involved include:
Receptor Binding: The compound binds to specific receptors, altering their conformation and activity.
Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: The parent compound, a simple five-membered nitrogen-containing ring.
N-Methylpyrrolidine: A methylated derivative of pyrrolidine.
(S)-(1-Methylpyrrolidin-3-yl)methanamine hydrochloride: The enantiomer of the compound .
Uniqueness
®-(1-Methylpyrrolidin-3-yl)methanamine hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ®-configuration allows for selective interactions with chiral receptors and enzymes, making it valuable in asymmetric synthesis and chiral drug development.
Propiedades
Fórmula molecular |
C6H15ClN2 |
|---|---|
Peso molecular |
150.65 g/mol |
Nombre IUPAC |
[(3R)-1-methylpyrrolidin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c1-8-3-2-6(4-7)5-8;/h6H,2-5,7H2,1H3;1H/t6-;/m1./s1 |
Clave InChI |
QKYJYFADIGZPFZ-FYZOBXCZSA-N |
SMILES isomérico |
CN1CC[C@@H](C1)CN.Cl |
SMILES canónico |
CN1CCC(C1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


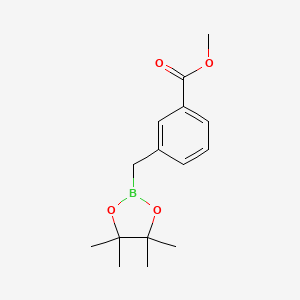

![(S)-2-[(S)-4-Bromo-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofuran-2-yl]-1-Boc-pyrrolidine](/img/structure/B13673853.png)

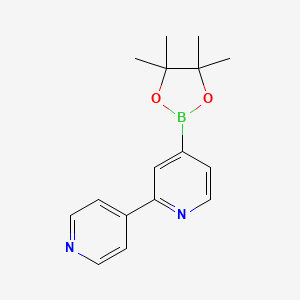

![Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate hydrochloride](/img/structure/B13673870.png)
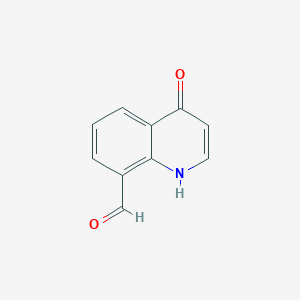
![8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one](/img/structure/B13673881.png)

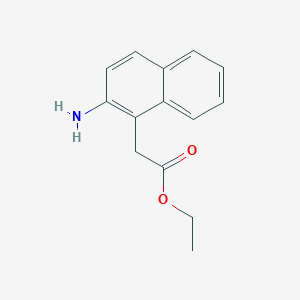
![4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13673891.png)
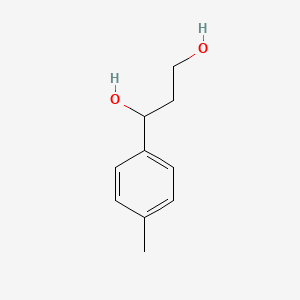
![3-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673901.png)
